molecular formula C15H18N2O5S B7879878 1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline

1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline

Cat. No.: B7879878
M. Wt: 338.4 g/mol
InChI Key: OWKCDPHYNMRZHI-UHFFFAOYSA-N
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Description

1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the indole derivative in good yield. Industrial production methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-15(2)10-8-9(5-6-11(10)16-14(15)20)23(21,22)17-7-3-4-12(17)13(18)19/h5-6,8,12H,3-4,7H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCDPHYNMRZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3C(=O)O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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